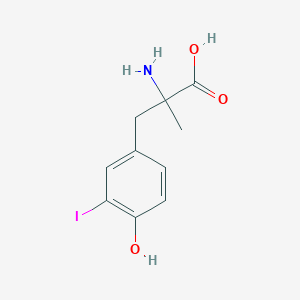
3-Iodo-alpha-methyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-alpha-methyltyrosine (IMT) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of tyrosine and is known for its ability to inhibit the enzyme tyrosine hydroxylase. This enzyme is responsible for the conversion of tyrosine to L-DOPA, which is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, IMT can be used to study the role of these neurotransmitters in various physiological and pathological conditions.
Mécanisme D'action
3-Iodo-alpha-methyltyrosine inhibits the enzyme tyrosine hydroxylase by binding to its active site. This prevents the conversion of tyrosine to L-DOPA, which in turn reduces the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This allows researchers to study the effects of these neurotransmitters on various physiological and pathological conditions.
Effets Biochimiques Et Physiologiques
3-Iodo-alpha-methyltyrosine has been shown to reduce the levels of dopamine, norepinephrine, and epinephrine in various tissues and organs. This can lead to changes in behavior, mood, and other physiological processes. For example, 3-Iodo-alpha-methyltyrosine has been shown to reduce the symptoms of Parkinson's disease by reducing the levels of dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Iodo-alpha-methyltyrosine in lab experiments is that it allows researchers to selectively inhibit the production of specific neurotransmitters. This can help to elucidate the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is that 3-Iodo-alpha-methyltyrosine is not selective for tyrosine hydroxylase and can also inhibit other enzymes that use tyrosine as a substrate.
Orientations Futures
There are several future directions for research involving 3-Iodo-alpha-methyltyrosine. One area of interest is the role of dopamine in addiction and reward pathways. 3-Iodo-alpha-methyltyrosine could be used to study the effects of dopamine depletion on these pathways and to identify potential targets for drug development. Another area of interest is the role of norepinephrine in anxiety disorders. 3-Iodo-alpha-methyltyrosine could be used to study the effects of norepinephrine depletion on anxiety and to identify potential targets for drug development. Finally, 3-Iodo-alpha-methyltyrosine could be used in combination with other drugs to study the interactions between different neurotransmitters and to identify potential drug combinations for the treatment of various neurological disorders.
Méthodes De Synthèse
3-Iodo-alpha-methyltyrosine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group of tyrosine, followed by iodination of the aromatic ring, and then removal of the protecting group. The final product is purified through chromatography to obtain pure 3-Iodo-alpha-methyltyrosine.
Applications De Recherche Scientifique
3-Iodo-alpha-methyltyrosine has been widely used in scientific research to study the role of neurotransmitters in various physiological and pathological conditions. It has been used to investigate the role of dopamine in addiction, Parkinson's disease, and schizophrenia. It has also been used to study the role of norepinephrine in depression and anxiety disorders.
Propriétés
Numéro CAS |
14684-02-7 |
|---|---|
Nom du produit |
3-Iodo-alpha-methyltyrosine |
Formule moléculaire |
C10H12INO3 |
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15) |
Clé InChI |
KPOIUSXAPUHQNA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Autres numéros CAS |
14684-02-7 |
Synonymes |
123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



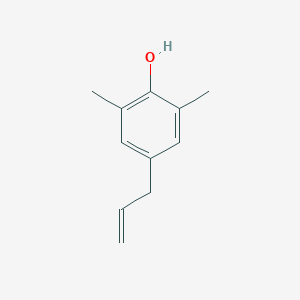
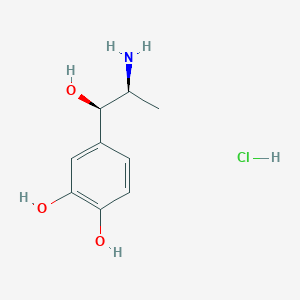
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
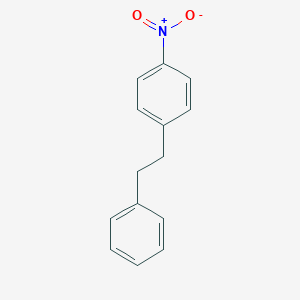
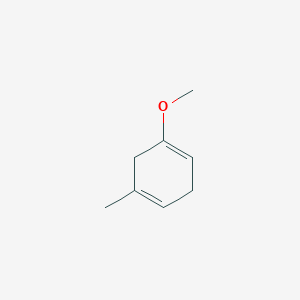
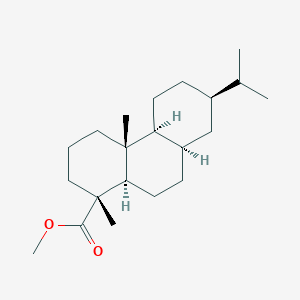
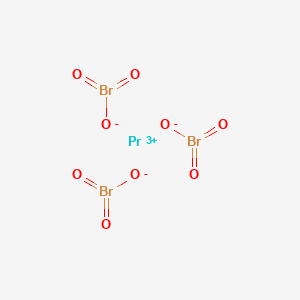
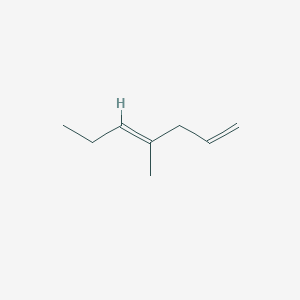
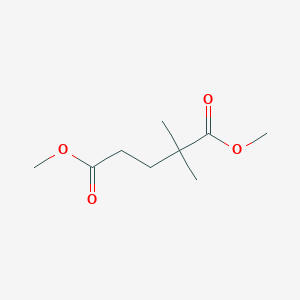
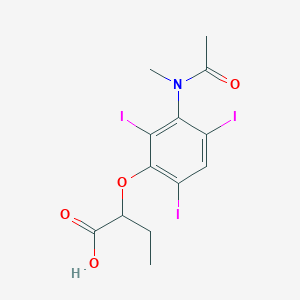
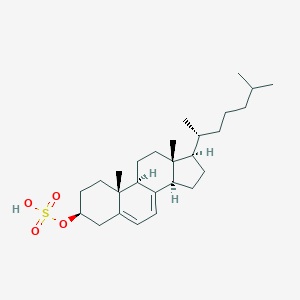
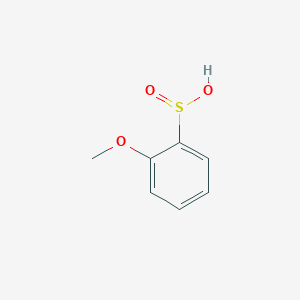
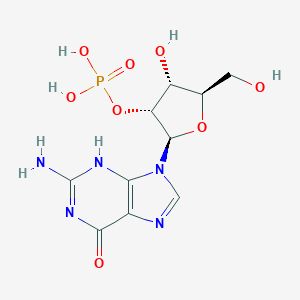
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)